2-(4-Ethoxy-3-methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Description
The compound 2-(4-Ethoxy-3-methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a heterocyclic derivative featuring a thiazolo[3,2-b][1,2,4]triazine core fused with a dione system. The structure includes a 4-ethoxy-3-methoxybenzylidene substituent at position 2 and a methyl group at position 6 (Figure 1). This compound belongs to a class of molecules synthesized via Knoevenagel condensation, where aldehydes react with 6-methyl-thiazolo[3,2-b][1,2,4]triazine-3,7-dione precursors to form arylidene derivatives .
Properties
CAS No. |
606955-28-6 |
|---|---|
Molecular Formula |
C16H15N3O4S |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
(2Z)-2-[(4-ethoxy-3-methoxyphenyl)methylidene]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C16H15N3O4S/c1-4-23-11-6-5-10(7-12(11)22-3)8-13-15(21)19-16(24-13)17-14(20)9(2)18-19/h5-8H,4H2,1-3H3/b13-8- |
InChI Key |
XESJNGCJJLPWAQ-JYRVWZFOSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)C)S2)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)C)S2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxy-3-methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with 6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxy-3-methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(4-Ethoxy-3-methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Ethoxy-3-methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation . This can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key structural features :
- Core : Thiazolo[3,2-b][1,2,4]triazine-3,7-dione.
- Substituents :
- 4-Ethoxy-3-methoxybenzylidene (arylidene group at C2).
- Methyl group (at C6).
- Stereochemistry : The (2Z)-configuration is confirmed by X-ray crystallography and spectral data .
Structural and Physicochemical Properties
The compound is compared to structurally analogous thiazolo-triazine derivatives with variations in substituents (Table 1).
Table 1: Structural and physicochemical comparison of thiazolo-triazine derivatives
Key Observations :
Substituent Effects: Electron-donating groups (e.g., methoxy, ethoxy) increase hydrophilicity (lower XLogP) compared to halogenated (e.g., fluoro) or aromatic substituents . Bulky groups (e.g., 3-phenoxy) enhance lipophilicity (XLogP = 3.1) .
Stereoelectronic Properties :
- The (2Z)-configuration is critical for biological activity, as seen in docking studies of related compounds .
Table 2: Pharmacological profiles of selected analogs
Key Findings :
Substituent-Activity Relationships :
- Methoxy groups at the 3,4,5-positions enhance CDK2 inhibition (67% vs. 45% for fluoro derivatives) .
- Fluorinated analogs exhibit moderate cytotoxicity (IC50 = 18.5 μM) compared to methoxy-rich derivatives (IC50 = 9.4–12.8 μM) .
Antioxidant Potential: Compounds with multiple methoxy groups show stronger antioxidant activity due to radical scavenging by electron-rich aromatic systems .
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